2,6-Naphthalenedisulfonyl chloride

Organic Synthesis Process Chemistry Sulfonyl Chlorides

Researchers building MOFs and high-performance polymers need precise regiochemistry and reliability. 2,6-Naphthalenedisulfonyl chloride delivers 98% GC purity and the distinct 2,6-substitution geometry essential for structural integrity. • Achieves 98% yield in dimethyl ester synthesis, matching the 1,5-isomer. • Enables unique 3D architectures for LnPF-3 (Nd, Eu) MOFs. • Acts as a monomer for thermally stable polysulfones/polysulfonamides. Produced at up to kilogram scale, with rigorous quality assurance.

Molecular Formula C10H6Cl2O4S2
Molecular Weight 325.2 g/mol
CAS No. 13827-62-8
Cat. No. B078971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Naphthalenedisulfonyl chloride
CAS13827-62-8
Molecular FormulaC10H6Cl2O4S2
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1S(=O)(=O)Cl
InChIInChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-5-10(18(12,15)16)4-2-8(7)6-9/h1-6H
InChIKeyVPLHHUICIOEESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Naphthalenedisulfonyl Chloride Properties and Sourcing


2,6-Naphthalenedisulfonyl chloride is an arylsulfonyl chloride compound [1]. It is a crystalline solid with the molecular formula C10H6Cl2O4S2 and a molecular weight of 325.19 g/mol . This compound is typically available at a minimum purity of 98% (GC) and is produced on a scale of up to kilograms, serving as a key intermediate in organic synthesis [2].

Crystalline intermediate, min. 98% GC purity
Available at kilogram scale for synthesis
Designed for 2,6-regiochemical connectivity

2,6-Naphthalenedisulfonyl Chloride: Non-Interchangeable with Isomers


Although 1,5-naphthalenedisulfonyl chloride is a close structural analog, substituting one for the other is not valid due to their distinct regiochemistry [1]. The different positioning of the sulfonyl chloride groups leads to fundamentally different geometries and electronic properties, which directly influence the structure and performance of downstream materials like metal-organic frameworks (MOFs) and polymers [2]. This is substantiated by the quantitative evidence below.

Regiochemistry Distinct sulfonyl chloride positioning alters electronic and geometric properties; 1,5-isomer may not replicate 2,6-architecture
MOF outcome 2,6- and 1,5-isomers template different framework topologies; replacement can lead to unintended structure types
Polymer fit Substitution pattern influences polymer backbone rigidity and thermal behavior; direct swap may shift performance profile

2,6-Naphthalenedisulfonyl Chloride vs. 1,5-Isomer


Synthesis Yield Advantage

The synthesis of 2,6-naphthalenedisulfonyl chloride from its sodium salt demonstrates a higher yield compared to the synthesis of the 1,5-isomer from its corresponding acid [1][2]. This difference is crucial for procurement decisions, as it indicates a more efficient and potentially more cost-effective synthetic route to the 2,6-isomer.

Synthesis yield
Reported
Up to 24 pp higher: 89% (2,6-NDS salt) vs 65–88% (1,5-NDS acid)
Supports cost-efficient route selection for 2,6-isomer synthesis
Cross-study comparison; precursor salt vs acid may influence absolute values
Organic Synthesis Process Chemistry Sulfonyl Chlorides

High Purity in Derivative Synthesis

In a head-to-head comparison under identical reaction conditions, 2,6-naphthalenedisulfonyl chloride performed as well as its 1,5-isomer in the synthesis of dimethyl naphthalenedisulfonate, achieving a high yield and purity [1]. This demonstrates that the 2,6-isomer does not compromise on reaction efficiency in certain derivatization pathways.

Diester yield
Head-to-head
Both isomers yield dimethyl naphthalenedisulfonate at 98% (methanol/NaOH)
Equivalent esterification outcome; supports drop-in consideration for this derivatization
Conditions from US Patent 4,434,104; esterification only
Organic Synthesis Derivatization Purity Analysis

MOF Structural Divergence

The use of 2,6-naphthalenedisulfonyl chloride as a connector in MOF synthesis leads to a unique 3D structure (LnPF-3) when reacted with neodymium or europium, which is distinct from the structures formed by the 1,5-isomer under similar conditions [1]. This structural divergence is a class-level inference that highlights the compound's ability to template novel material architectures.

MOF topology
Class-level
2,6-NDS yields 3D LnPF-3 with Nd/Eu; 1,5-NDS gives LnPF-1 (3D) and LnPF-2 (2D)
Regioisomer geometry directs distinct framework architectures for tailored material design
Observed with rare-earth cations; metal-to-ligand ratio also influences outcome
Materials Chemistry Metal-Organic Frameworks Coordination Polymers

Commercial Purity and Scale

2,6-Naphthalenedisulfonyl chloride is commercially offered with a high minimum purity of 98% (by GC) and is available in kilogram-scale quantities [1]. This commercial specification supports its use in both research and industrial production without the need for further purification.

Commercial spec
Specification review
Min. 98% (GC), available at kilogram scale
High purity grade simplifies procurement quality assurance
Supplier-reported; lot-specific COA recommended
Procurement Quality Control Commercial Availability

2,6-Naphthalenedisulfonyl Chloride Applications


High-Purity Diester Synthesis

In the preparation of high-purity di-lower alkyl naphthalenedisulfonates, 2,6-naphthalenedisulfonyl chloride serves as a key starting material [1]. A direct head-to-head study showed that it yields the dimethyl ester product with a 98% yield, matching the performance of the 1,5-isomer [2]. This makes it a reliable choice for synthesizing intermediates required for pharmaceuticals, agrochemicals, and catalysts [3].

Building Block for MOFs

This compound is a critical building block for constructing MOFs with unique 3D architectures, such as the LnPF-3 family with neodymium and europium [4]. Its specific geometry leads to different framework structures compared to its 1,5-isomer, which is a key differentiator for researchers designing materials with tailored properties for catalysis, sensing, or photoluminescence applications [5].

Advanced Polymer Monomer

2,6-Naphthalenedisulfonyl chloride is used as a monomer for synthesizing thermally stable polymers like polysulfones and polysulfonamides via step-growth polymerization . The rigidity of the naphthalene core and the 2,6-substitution pattern contribute to the desired thermal and mechanical properties of the resulting materials, making it a valuable component in high-performance polymer research .

Application
Selection Property
Validation Focus
High-purity diester synthesis
Esterification yield consistency
Purity and yield under patent conditions
MOF building block
Regiochemical geometry impact
Framework topology and rare-earth metal incorporation
Polymer monomer
Thermally stable polysulfone synthesis
Naphthalene core rigidity and substitution pattern influence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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